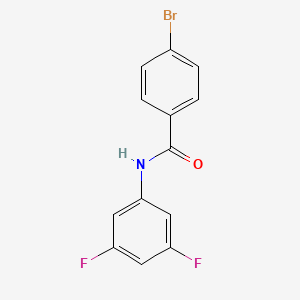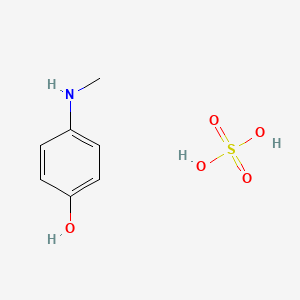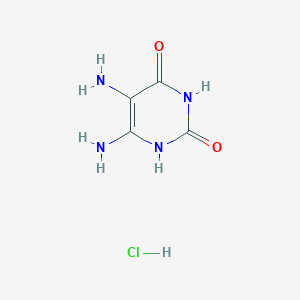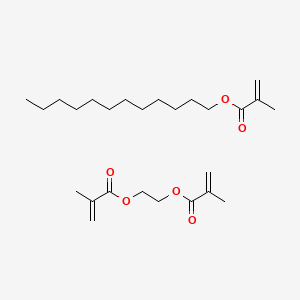
Dodecyl 2-methylprop-2-enoate;2-(2-methylprop-2-enoyloxy)ethyl 2-methylprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodecyl 2-methylprop-2-enoate;2-(2-methylprop-2-enoyloxy)ethyl 2-methylprop-2-enoate is a complex polymeric compound. It is formed by the polymerization of 2-propenoic acid, 2-methyl-, 1,2-ethanediyl ester with dodecyl 2-methyl-2-propenoate. This compound is known for its unique properties and applications in various fields, including industrial and scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Dodecyl 2-methylprop-2-enoate;2-(2-methylprop-2-enoyloxy)ethyl 2-methylprop-2-enoate typically involves free radical polymerization. This process can be initiated using peroxides or persulfates as initiators. The reaction is generally carried out at temperatures ranging from 60 to 80 degrees Celsius .
Industrial Production Methods
In industrial settings, the polymerization process is scaled up using large reactors. The monomers are mixed with the initiators and subjected to controlled temperature and pressure conditions to ensure consistent polymer formation. The resulting polymer is then purified and processed into the desired form for various applications.
Chemical Reactions Analysis
Types of Reactions
Dodecyl 2-methylprop-2-enoate;2-(2-methylprop-2-enoyloxy)ethyl 2-methylprop-2-enoate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a wide range of products, depending on the nucleophile used.
Scientific Research Applications
Dodecyl 2-methylprop-2-enoate;2-(2-methylprop-2-enoyloxy)ethyl 2-methylprop-2-enoate has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other complex polymers and materials.
Biology: Employed in the development of biocompatible materials for medical applications.
Medicine: Utilized in drug delivery systems due to its unique properties.
Industry: Applied in the production of coatings, adhesives, and sealants due to its excellent mechanical properties.
Mechanism of Action
The mechanism of action of Dodecyl 2-methylprop-2-enoate;2-(2-methylprop-2-enoyloxy)ethyl 2-methylprop-2-enoate involves its interaction with various molecular targets and pathways. The polymer can form strong intermolecular interactions with other compounds, leading to the formation of stable complexes. These interactions are crucial for its applications in drug delivery and material science.
Comparison with Similar Compounds
Similar Compounds
- 2-Propenoic acid, 2-methyl-, 1,2-ethanediyl ester, polymer with butyl 2-methyl-2-propenoate .
- 2-Propenoic acid, 2-methyl-, methyl ester, polymer with ethenylbenzene and oxiranylmethyl 2-methyl-2-propenoate .
Uniqueness
Compared to similar compounds, Dodecyl 2-methylprop-2-enoate;2-(2-methylprop-2-enoyloxy)ethyl 2-methylprop-2-enoate exhibits unique properties such as enhanced hydrophobicity and improved mechanical strength. These characteristics make it particularly suitable for applications requiring durable and water-resistant materials.
Properties
Molecular Formula |
C26H44O6 |
|---|---|
Molecular Weight |
452.6 g/mol |
IUPAC Name |
dodecyl 2-methylprop-2-enoate;2-(2-methylprop-2-enoyloxy)ethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C16H30O2.C10H14O4/c1-4-5-6-7-8-9-10-11-12-13-14-18-16(17)15(2)3;1-7(2)9(11)13-5-6-14-10(12)8(3)4/h2,4-14H2,1,3H3;1,3,5-6H2,2,4H3 |
InChI Key |
YVUPJRVTTNZUEI-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCOC(=O)C(=C)C.CC(=C)C(=O)OCCOC(=O)C(=C)C |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)C(=C)C.CC(=C)C(=O)OCCOC(=O)C(=C)C |
Pictograms |
Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl N-[2-[[2-hydroxy-3-(2-oxopyrrolidin-1-yl)propyl]amino]ethyl]carbamate](/img/structure/B1635028.png)
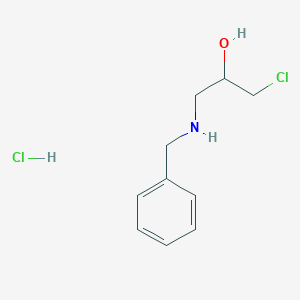
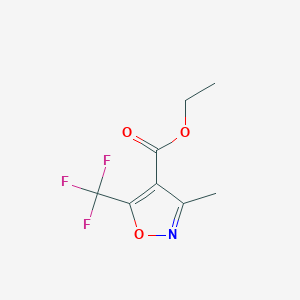

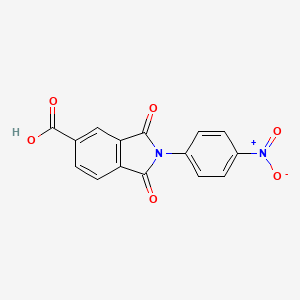
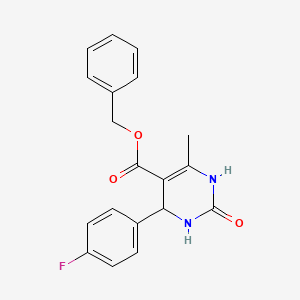
![2-Methyl-4-[(3-methylphenyl)methylidene]-1,3-oxazol-5-one](/img/structure/B1635065.png)
